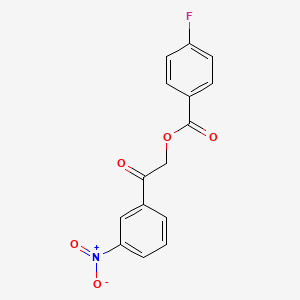![molecular formula C16H20ClNO B5366225 N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride](/img/structure/B5366225.png)
N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its high potency and ability to produce intense psychoactive effects. This compound belongs to the family of indazole-based synthetic cannabinoids, which have been reported to have a wide range of pharmacological effects on the human body.
Mechanism of Action
The exact mechanism of action of N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride is not fully understood. However, it is believed to act as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This activation leads to the release of various neurotransmitters, including dopamine and serotonin, which are responsible for the pleasurable effects of the drug.
Biochemical and Physiological Effects:
This compound has been reported to have a wide range of biochemical and physiological effects on the human body. It has been shown to produce potent analgesic effects, as well as anti-inflammatory and antiemetic effects. It has also been reported to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
Advantages and Limitations for Lab Experiments
N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride has several advantages for use in lab experiments. It has a high potency and produces intense psychoactive effects, which makes it useful for studying the effects of cannabinoids on the human body. However, it also has several limitations, including its potential for abuse and addiction, as well as its potential for producing adverse side effects.
Future Directions
There are several future directions for the study of N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride. One area of research could focus on the development of new synthetic cannabinoids that have reduced potential for abuse and addiction. Another area of research could focus on the development of new therapeutic agents that target the CB1 receptor, which could be used to treat a wide range of medical conditions, including chronic pain and inflammation.
In conclusion, this compound is a synthetic cannabinoid that has gained popularity in recent years due to its high potency and ability to produce intense psychoactive effects. It has been widely studied for its pharmacological effects on the human body, and has been shown to produce potent analgesic effects, as well as anti-inflammatory and antiemetic effects. However, it also has several limitations, including its potential for abuse and addiction, as well as its potential for producing adverse side effects. There are several future directions for the study of this compound, including the development of new synthetic cannabinoids and therapeutic agents that target the CB1 receptor.
Synthesis Methods
N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride is synthesized through a multistep process that involves the reaction of various reagents and solvents. The first step involves the synthesis of the indazole core, which is achieved through the reaction of 2-aminobenzonitrile with a suitable aldehyde or ketone. The resulting intermediate is then reacted with a substituted benzyl chloride to form the final product.
Scientific Research Applications
N-methyl-1-{4-[(4-methylbenzyl)oxy]phenyl}methanamine hydrochloride has been widely studied for its pharmacological effects on the human body. It has been reported to have a high affinity for the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of cannabinoids. Studies have shown that this compound produces potent analgesic effects, as well as anti-inflammatory and antiemetic effects.
properties
IUPAC Name |
N-methyl-1-[4-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-13-3-5-15(6-4-13)12-18-16-9-7-14(8-10-16)11-17-2;/h3-10,17H,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYSDTBSTVIQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[(2-isopropylpyrimidin-4-yl)methyl]piperidin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5366145.png)
![N-[1-(4-methylbenzyl)cyclopropyl]-2-(4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5366149.png)
![4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5366151.png)


![N-cyclohexyl-2-({4-[(methylamino)sulfonyl]phenyl}thio)acetamide](/img/structure/B5366166.png)
![2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5366169.png)
![3-(benzyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5366177.png)

![N'-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylene]-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanohydrazide](/img/structure/B5366199.png)
![[3-isobutyl-1-(isoquinolin-5-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5366209.png)
![(4aS*,8aR*)-6-(isopropoxyacetyl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5366219.png)

![3-(1-azepanyl)-3-imino-2-[(4-nitrophenyl)hydrazono]propanenitrile](/img/structure/B5366239.png)